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molecular formula C17H18N2O4 B8388334 4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide

4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide

Cat. No. B8388334
M. Wt: 314.34 g/mol
InChI Key: RWYZKJIUTWOFKP-UHFFFAOYSA-N
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Patent
US04855314

Procedure details

A solution of 4-methoxybenzeneacetic acid (8.3 g) in dry THF (250 ml) was treated with triethylamine (6.9 ml) and wooled in a salt/ice-bath with stirring under a nitrogen atmosphere. Pivaloyl chloride (6.1 ml) was added and stirring continued for 1 h. A further aliquot of triethylamine (6.9 ml) was added followed by p-nitrophenethylamine hydrochloride (10 g). The resultant suspension was warmed to room temperature and stirred for 19.5 h (overnight). The reaction mixture was acidified to pH 1 using hydrochloric acid solution (2N; 30 ml) and the resultant solution was extracted with EA (1×250 ml, 1×100 ml). The combined organic extracts were washed with 8% NaHCO3 solution (200 ml), dried (MgSO4) and evaporated under reduced pressure to give a brown oil. Purification by `flash` chromatography, ER:CH2Cl2 (4:1) gave the title compound as a pale yellow solid (7.4 g) m.p. 109°-110°.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
6.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.C(Cl)(=O)C(C)(C)C.Cl.[N+:21]([C:24]1[CH:32]=[CH:31][C:27]([CH2:28][CH2:29][NH2:30])=[CH:26][CH:25]=1)([O-:23])=[O:22].Cl>C1COCC1.C(N(CC)CC)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([NH:30][CH2:29][CH2:28][C:27]2[CH:26]=[CH:25][C:24]([N+:21]([O-:23])=[O:22])=[CH:32][CH:31]=2)=[O:12])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.9 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(CCN)C=C1
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
6.9 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirred for 19.5 h (overnight)
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with EA (1×250 ml, 1×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 8% NaHCO3 solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by `flash` chromatography, ER

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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